4-(3-((E)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid

Beschreibung

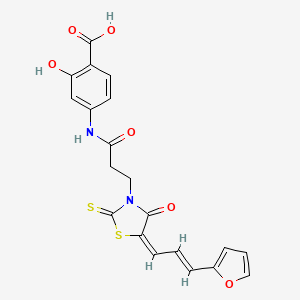

4-(3-((E)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid is a structurally complex thiazolidinone derivative characterized by a fused heterocyclic core, a furan-2-yl allylidene substituent, and a 2-hydroxybenzoic acid moiety linked via a propanamido bridge. The presence of the furan ring introduces electron-rich aromaticity, while the hydroxybenzoic acid group enhances solubility and hydrogen-bonding capacity.

Eigenschaften

IUPAC Name |

4-[3-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O6S2/c23-15-11-12(6-7-14(15)19(26)27)21-17(24)8-9-22-18(25)16(30-20(22)29)5-1-3-13-4-2-10-28-13/h1-7,10-11,23H,8-9H2,(H,21,24)(H,26,27)/b3-1+,16-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOXKVPUCVHJIL-TZWKYVIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(3-((E)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid represents a significant class of thiazolidinones, which have garnered attention in medicinal chemistry for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a thiazolidinone core , a furan ring , and a hydroxybenzoic acid moiety , which contribute to its biological properties. The thiazolidinone structure is known for its role as a peroxisome proliferator-activated receptor (PPAR) agonist, while the furan ring is associated with various pharmacological effects.

Molecular Structure

| Component | Description |

|---|---|

| Thiazolidinone Core | Provides anti-inflammatory and anticancer properties |

| Furan Ring | Enhances biological activity through interaction with cellular targets |

| Hydroxybenzoic Acid Moiety | May contribute to antioxidant properties |

Antimicrobial Properties

Research has indicated that derivatives of thiazolidinones exhibit moderate to good antimicrobial activity. For instance, compounds similar to the one in focus have been tested against various bacterial strains and fungi, demonstrating effectiveness at concentrations ranging from 100 to 400 µg/mL . The presence of the furan moiety often enhances these antimicrobial effects.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Thiazolidinone derivatives, including those with furan substituents, have shown significant antiproliferative activity against various cancer cell lines:

- Human leukemia cell lines : Moderate to strong cytotoxicity was observed in MOLT-4 and SR cells, with IC50 values indicating effective dose-response relationships .

- Solid tumors : Compounds have been tested against colon cancer (SW-620), CNS cancer (SF-539), and melanoma (SK-MEL-5), showcasing varying degrees of cytotoxicity .

The mechanism by which this compound exerts its biological effects primarily involves:

- PPAR Agonism : Activation of PPARs can modulate glucose and lipid metabolism, contributing to its anti-inflammatory effects.

- Cell Cycle Modulation : Studies indicate that thiazolidinones can induce cell cycle arrest in cancer cells, leading to apoptosis .

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, enhancing cellular defense mechanisms against cancer progression .

Study 1: Antiproliferative Effects on Cancer Cells

A study assessed the antiproliferative effects of various thiazolidinone derivatives on human leukemia cell lines. The results indicated that compounds containing the furan ring exhibited enhanced cytotoxicity compared to their non-furan counterparts. Specifically, one derivative showed an IC50 value of 0.02 µM against MOLT-4 cells, highlighting its potential as an effective anticancer agent .

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial activity of a series of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged from 100 to 400 µg/mL across different strains, suggesting that modifications in the side chains significantly influence biological activity .

Vergleich Mit ähnlichen Verbindungen

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing thiazolidinone derivatives with arylidene substituents, and how can they be adapted for this compound?

- Methodological Answer : The synthesis typically involves a Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-substituted rhodanine or 4-oxo-2-thioxothiazolidine) and an aldehyde. For this compound, the furan-2-yl allylidene group suggests the use of (E)-3-(furan-2-yl)acrolein as the aldehyde. The reaction is catalyzed by sodium acetate in glacial acetic acid under reflux (3–4 hours), followed by purification via recrystallization from methanol or ethanol . A subsequent amidation step with 2-hydroxybenzoic acid would require coupling agents like EDC/HOBt or DCC.

Q. How are structural features like the E/Z configuration of the allylidene group confirmed experimentally?

- Methodological Answer : The E configuration of the allylidene moiety can be confirmed using NMR. For example, trans (E) coupling constants () between vinyl protons typically range from 12–16 Hz, whereas cis (Z) configurations exhibit lower values (~8–10 Hz). Additionally, NMR can identify deshielded carbonyl carbons (e.g., 4-oxo-thiazolidinone at ~170–180 ppm) .

Q. What analytical techniques are critical for purity assessment and elemental composition verification?

- Methodological Answer : Elemental analysis (CHNS) is essential to confirm stoichiometry (e.g., C, H, N within ±0.4% of theoretical values). High-resolution mass spectrometry (HRMS) or MALDI-TOF can validate molecular ion peaks. Purity is assessed via HPLC (e.g., C18 column, acetonitrile/water gradient) with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in thiazolidinone synthesis, particularly for sterically hindered intermediates?

- Methodological Answer : Yield optimization may involve:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .

- Catalyst tuning : Piperidine or morpholine can accelerate condensation kinetics compared to sodium acetate .

- Temperature control : Extended reflux times (up to 24 hours) may be required for sterically hindered aldehydes .

- Example: A 73% yield was achieved for a benzyloxy-substituted derivative using methanol recrystallization .

Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting NMR shifts for similar compounds)?

- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. Strategies include:

- Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers).

- Deuterated solvent screening (DMSO-d6 vs. CDCl3) to assess hydrogen bonding interactions.

- 2D NMR (COSY, HSQC) to unambiguously assign proton-carbon correlations .

Q. How do substituents on the thiazolidinone core (e.g., furan vs. phenyl) influence biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict electronic effects of substituents.

- In vitro assays : Compare IC values against targets (e.g., α-glucosidase or COX-2) to correlate furan’s electron-rich π-system with enhanced binding .

- Example: Furan-containing derivatives show improved anti-inflammatory activity due to π-π stacking with hydrophobic enzyme pockets .

Q. What mechanistic insights explain the formation of by-products during the Knoevenagel condensation step?

- Methodological Answer : Common by-products include:

- Diastereomers : Arising from incomplete E/Z selectivity. Mitigated by using excess aldehyde and rigorous pH control.

- Oxidation products : Thioxo groups (C=S) may oxidize to sulfones (C=O) under aerobic conditions. Use of inert atmospheres (N) is recommended .

Q. How can solubility challenges in biological assays be addressed for this amphiphilic compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.